
6-Hydroxy-8-mercaptopurine
Übersicht
Beschreibung
Vorbereitungsmethoden
The synthesis of 6-Hydroxy-8-mercaptopurine typically involves the reaction of appropriate purine derivatives under specific conditions. One common synthetic route includes the use of hypoxanthine derivatives, which undergo mercapto and hydroxy substitutions to yield the desired compound . Industrial production methods may involve optimized reaction conditions to ensure high yield and purity, often utilizing advanced techniques such as chromatography for purification.
Analyse Chemischer Reaktionen
6-Hydroxy-8-mercaptopurine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form disulfides or sulfoxides under specific conditions.
Reduction: Reduction reactions can convert it back to its thiol form.
Substitution: It can participate in nucleophilic substitution reactions, where the mercapto group is replaced by other nucleophiles.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation and reducing agents such as dithiothreitol for reduction. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
Anticancer Properties
6-HO-8-MP has been studied for its role in enhancing the efficacy of 6-MP by inhibiting xanthine oxidase (XOD), an enzyme that metabolizes 6-MP into inactive metabolites. This inhibition can increase the bioavailability of 6-MP, thus enhancing its therapeutic effects against cancers such as acute lymphoblastic leukemia (ALL).
Case Study: Xanthine Oxidase Inhibition
A study demonstrated that 2-amino-6-hydroxy-8-mercaptopurine (AHMP), a related compound, exhibited preferential inhibition of XOD, leading to reduced conversion of 6-MP to inactive metabolites. The IC50 values indicated that AHMP effectively inhibited the hydroxylation of 6-MP while minimally affecting xanthine metabolism, suggesting a potential for improved cancer treatment protocols when used in combination with 6-MP .
Compound | IC50 for 6MP Hydroxylation (μM) | IC50 for Xanthine Hydroxylation (μM) |
---|---|---|
AHMP | 0.54 | 17.71 |
APT | 2.57 | 16.38 |
Allopurinol | 0.55 | 1.65 |
Pharmacogenetics
The pharmacogenetic profile of thiopurines like 6-MP is crucial for optimizing treatment regimens and minimizing adverse effects. Variants in the NUDT15 gene have been linked to increased risk of leukopenia in patients treated with thiopurines, including 6-MP.
Case Study: NUDT15 Variants and Thiopurine Toxicity
Research has shown that certain NUDT15 haplotypes are associated with varying enzyme activities that affect the metabolism of thiopurines. Patients with specific genetic variants exhibit higher levels of active metabolites, leading to increased toxicity and necessitating dose adjustments . This highlights the importance of genetic screening in personalizing therapy with compounds like 6-HO-8-MP.
NUDT15 Haplotype | Risk of Leukopenia (%) |
---|---|
*1/*1 | 15.1 |
*1/*6 | 35.0 |
*2/*6 | 100 |
Drug Delivery Systems
Recent advancements have explored the use of biocompatible materials for delivering thiopurines like 6-MP more effectively. Hydroxy double salts (HDS) have been investigated as carriers for mercaptopurine prodrugs, enhancing targeted delivery while minimizing systemic toxicity.
Case Study: HDS-MERC Prodrug
In vitro studies indicated that HDS conjugated with mercaptopurine demonstrated enhanced cytotoxicity against cancer cell lines compared to free mercaptopurine. Specifically, at low concentrations, HDS-MERC showed significantly lower viability in DU145 prostate cancer cells compared to non-cancerous keratinocytes .
Treatment | DU145 Cell Viability (%) | HaCaT Cell Viability (%) |
---|---|---|
Control | 76.40 | 76.40 |
MERC | 34.92 | Not significant |
HDS-MERC | Significantly lower | Not significant |
Wirkmechanismus
The mechanism of action of 6-Hydroxy-8-mercaptopurine involves its interaction with specific enzymes and molecular pathways. It acts as an inhibitor of xanthine oxidase, an enzyme involved in purine metabolism . By inhibiting this enzyme, the compound can reduce the formation of uric acid and other metabolites, which is beneficial in conditions like gout and certain types of cancer .
Vergleich Mit ähnlichen Verbindungen
6-Hydroxy-8-mercaptopurine can be compared with other similar compounds such as:
6-Mercaptopurine: Both compounds inhibit purine metabolism, but this compound has a hydroxyl group that may confer different pharmacokinetic properties.
8-Mercaptohypoxanthine: This compound is structurally similar but lacks the hydroxyl group, which may affect its reactivity and biological activity.
Biologische Aktivität
6-Hydroxy-8-mercaptopurine (6-HO-8-MP) is a derivative of mercaptopurine, a purine analog that has been widely studied for its biological activity, particularly in the context of cancer treatment and enzyme inhibition. This article delves into the compound's biological activity, mechanisms of action, and relevant research findings, including case studies and data tables.
- Empirical Formula : CHNOS
- Molecular Weight : 168.18 g/mol
- CAS Number : 6305-94-8
6-HO-8-MP primarily acts as an inhibitor of xanthine oxidase (XO), an enzyme involved in purine metabolism. By inhibiting XO, 6-HO-8-MP disrupts the conversion of hypoxanthine to xanthine and subsequently to uric acid, which can lead to reduced levels of uric acid in the blood. This mechanism is particularly significant in treating conditions like gout and certain types of cancer where purine metabolism is dysregulated .
Biological Activity
The biological activity of 6-HO-8-MP encompasses several key areas:
-
Anticancer Properties :
- The compound exhibits cytotoxic effects on various cancer cell lines by interfering with DNA synthesis. This is facilitated through its conversion to active metabolites that incorporate into DNA, leading to cell death .
- In vitro studies have shown that 6-HO-8-MP can induce apoptosis in leukemia cells more effectively than its parent compound, mercaptopurine .
- Enzyme Inhibition :
- Anti-inflammatory Effects :
Case Study: Leukemia Treatment
A study investigating the effects of 6-HO-8-MP on human leukemia cell lines found that higher concentrations led to increased rates of apoptosis. The study highlighted that the compound's modifications improved cellular uptake and effectiveness compared to standard mercaptopurine treatments .
Research Findings: Metabolic Pathways
The metabolic pathways for 6-HO-8-MP include oxidation via XO, resulting in the formation of metabolites such as 6-thiouric acid. The kinetics of these reactions have been studied extensively using high-performance liquid chromatography (HPLC) techniques, revealing insights into the compound's bioavailability and metabolic stability .
Table 1: Comparison of Biological Activities
Activity Type | Mechanism | Reference |
---|---|---|
Anticancer | Induces apoptosis in leukemia cells | |
Enzyme Inhibition | Inhibits xanthine oxidase | |
Anti-inflammatory | Reduces inflammatory mediators |
Table 2: Metabolic Pathways of 6-HO-8-MP
Pathway | Intermediate | Major Product |
---|---|---|
Xanthine Oxidase Pathway | 6-thioxanthine | 6-thiouric acid |
Thiopurine Methyltransferase | 6-methylmercaptopurine | Active metabolites |
Eigenschaften
IUPAC Name |
8-sulfanylidene-7,9-dihydro-1H-purin-6-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4N4OS/c10-4-2-3(6-1-7-4)9-5(11)8-2/h1H,(H3,6,7,8,9,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BGSBOXCITZLNQI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NC2=C(C(=O)N1)NC(=S)N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4N4OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20212380 | |
Record name | SQ 21978 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20212380 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
168.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
6305-94-8 | |
Record name | 1,7,8,9-Tetrahydro-8-thioxo-6H-purin-6-one | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=6305-94-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | SQ 21978 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006305948 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 8-Thiohypoxanthine | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=22713 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | SQ 21978 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20212380 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1,7,8,9-tetrahydro-8-thioxo-6H-purin-6-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.026.016 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.